

Nelfinavir metabolite M8 antiviral activity

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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Antiviral Activity and Pharmacokinetics

Nelfinavir is metabolized primarily by cytochrome P450 2C19 to form M8 [1]. Both compounds are potent inhibitors of the HIV-1 protease, with M8 circulating at appreciable levels in plasma and contributing to antiviral activity [2].

The table below summarizes the *in vitro* antiviral activity and key pharmacokinetic parameters of nelfinavir and M8.

Parameter	Nelfinavir (Parent Drug)	M8 (Metabolite)
Antiviral Activity (EC₅₀)		
HIV-1 (strain RF) in CEM-SS cells	30 nM	34 nM [2]
HIV-1 (strain IIIB) in MT-2 cells	60 nM	86 nM [2]
Binding to Human Plasma Proteins	~98%	~98% [2]
Steady-State Plasma Concentration (750 mg TID)	1.73 - 4.96 µM	0.55 - 1.96 µM [2]
Mean Apparent Half-life	5.38 hours	0.44 hours [1]

Parameter	Nelfinavir (Parent Drug)	M8 (Metabolite)
Formation Metabolic Pathway	---	Cytochrome P450 2C19 [1]

Molecular Mechanisms and Experimental Models

Mechanisms of Action

The antiviral and off-target activities of nelfinavir and M8 involve multiple molecular mechanisms:

- **Primary Antiviral Action:** Both nelfinavir and M8 function as **competitive inhibitors of the HIV-1 protease**, preventing the cleavage of viral gag-pol polyproteins and the production of mature, infectious virions [2] [3]. Their antiviral potency is similar [2] [3].
- **Off-target Effects in Research Contexts:**
 - **Pregnane X Receptor (PXR) Modulation:** A 2021 study identified nelfinavir and M8 as **partial agonists and competitive antagonists of the human PXR** [4] [5]. This interaction, characterized by impaired coactivator recruitment, may influence the expression of drug-metabolizing enzymes and transporters and could be relevant in cancer research contexts [4] [5].
 - **Unfolded Protein Response (UPR) Induction:** Nelfinavir can activate the UPR, specifically the **IRE1/XBP1 axis** of the pathway. This activity is being investigated for its potential to overcome proteasome inhibitor resistance in cancers like multiple myeloma [6].
 - **SARS-CoV-2 Protease Inhibition:** Preclinical studies show nelfinavir can inhibit the SARS-CoV-2 main protease (Mpro, $IC_{50} = 8.26 \mu M$) and exhibit antiviral activity in Vero E6 cells ($EC_{50} = 2.93 \mu M$) [7].

Key Experimental Models and Protocols

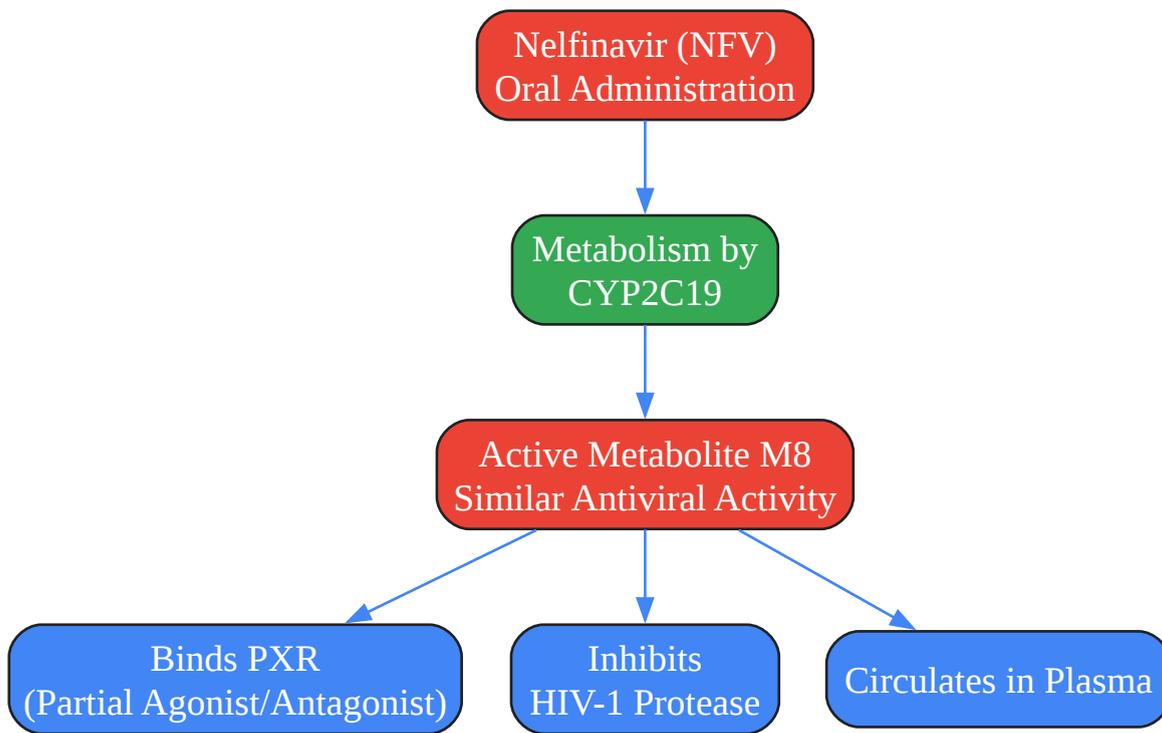
Detailed methodologies from key studies provide models for investigating nelfinavir and M8:

- **Antiviral Activity Assay (2001 Study) [2]:**
 - **Cell Lines:** CEM-SS and MT-2 cells.
 - **Virus Strains:** HIV-1 RF and HIV-1 IIIB.

- **Procedure:** Cells were infected with virus. Compounds (nelfinavir, M8) were added, and viral-induced cytopathicity was measured after a multi-day incubation period. The **50% effective concentration (EC₅₀)** was calculated from dose-response curves.
- **LC-MS/MS for Metabolite Identification (2001 Study) [2]:**
 - **Sample Prep:** Human plasma proteins were precipitated with acetonitrile and methanol. Extracts underwent lipid cleanup with trichloroacetic acid and hexane washes.
 - **Instrumentation:** HPLC system (HP1090) coupled to a triple-quadrupole mass spectrometer (VG Quattro I) with an electrospray interface.
 - **Chromatography:** Narrow-bore column (Prodigy ODS2); mobile phase of 0.1% formic acid and acetonitrile with a gradient from 10% to 50% acetonitrile over 30 minutes.
 - **Detection:** Radiochemical detector and mass spectrometer in positive ion MS and MS/MS scan modes.
- **PXR Interaction Assay (2021 Study) [4] [5]:**
 - **Binding Validation: Limited proteolytic digestion and competitive ligand-binding assays (TR-FRET)** confirmed direct binding to the PXR ligand-binding domain.
 - **Transactivation Assay:** Cellular reporter assays (e.g., in HepG2 cells) were used to determine **EC₅₀ and IC₅₀ values** for PXR activation and antagonism of rifampin-induced activity.
 - **Functional Analysis: Coactivator recruitment assays** demonstrated that partial agonism and antagonism result from impaired recruitment of coactivators like MED1.

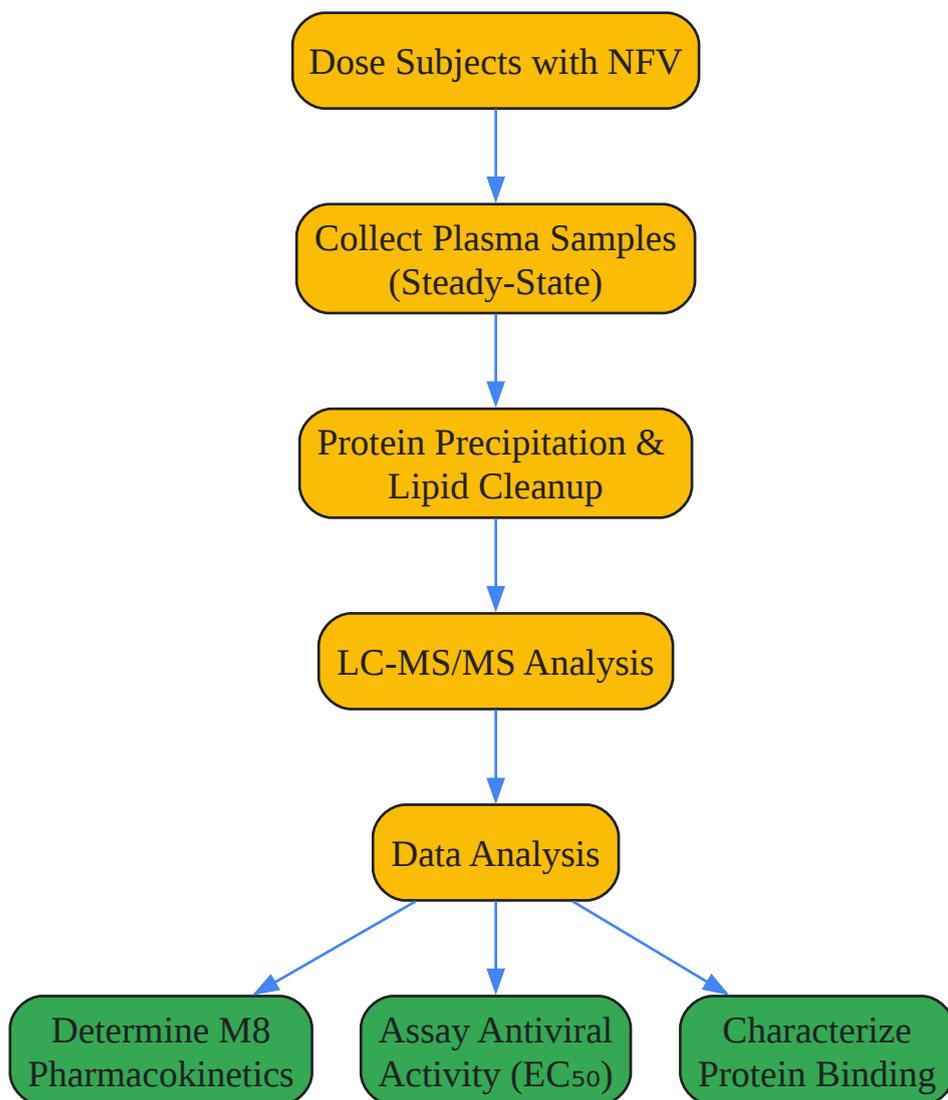
Pathway and Workflow Diagrams

The following diagrams illustrate the metabolic pathway of nelfinavir and the experimental workflow for profiling its metabolite M8.



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Metabolic activation and primary actions of M8.



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Experimental workflow for metabolite M8 profiling.

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References

1. Population pharmacokinetic analysis for nelfinavir and its ... [pmc.ncbi.nlm.nih.gov]

2. Circulating Metabolites of the Human Immunodeficiency Virus... [pmc.ncbi.nlm.nih.gov]
3. | Drugs Nelfinavir [link.springer.com]
4. Nelfinavir and Its Active Metabolite M8 Are Partial Agonists ... [pubmed.ncbi.nlm.nih.gov]
5. Nelfinavir and Its Active Metabolite M8 Are Partial Agonists ... [sciencedirect.com]
6. Treatment with the HIV protease inhibitor nelfinavir triggers ... [haematologica.org]
7. Preventive and therapeutic benefits of nelfinavir in rhesus ... [nature.com]

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